molecular formula C16H21F2NO3S B2379300 (3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone CAS No. 1797080-39-7

(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

Cat. No.: B2379300
CAS No.: 1797080-39-7
M. Wt: 345.4
InChI Key: NAOHWAZCGQEZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is an organic compound with the molecular formula C16H21F2NO3S. This compound is characterized by the presence of a difluorophenyl group and a piperidinyl methanone moiety, which are linked through an isobutylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone typically involves multiple stepsThe final step involves the coupling of the difluorophenyl group to the piperidine derivative under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    (3,4-Difluorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone: Characterized by the presence of a difluorophenyl group and a piperidinyl methanone moiety.

    (3-(4-Fluorophenoxy)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone: Similar structure but with a fluorophenoxy group instead of a difluorophenyl group.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications in research and industry, where other similar compounds may not be as effective.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2NO3S/c1-11(2)10-23(21,22)13-5-7-19(8-6-13)16(20)12-3-4-14(17)15(18)9-12/h3-4,9,11,13H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOHWAZCGQEZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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